molecular formula C15H14N2O2 B13661866 5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13661866
M. Wt: 254.28 g/mol
InChI Key: FGOCKVHSCJGHQC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions usually involve heating the reactants at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell membranes, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of methoxy groups, which enhance its chemical reactivity and biological activity. These functional groups can participate in various chemical reactions, making the compound versatile for different applications .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-12-6-3-5-11(9-12)13-10-17-14(16-13)7-4-8-15(17)19-2/h3-10H,1-2H3

InChI Key

FGOCKVHSCJGHQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=N2)C=CC=C3OC

Origin of Product

United States

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